molecular formula C₂₂H₂₉N₃O₄S B1141186 Lafutidine CAS No. 206449-93-6

Lafutidine

カタログ番号 B1141186
CAS番号: 206449-93-6
分子量: 431.55
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lafutidine is a second-generation histamine H2 receptor antagonist . It is used to treat gastric ulcers, duodenal ulcers, as well as wounds in the lining of the stomach associated with acute gastritis and acute exacerbation of chronic gastritis . It is also used before general anaesthesia to reduce the incidence of aspiration pneumonia .


Synthesis Analysis

A stability-indicating, reversed phase ultra-performance liquid chromatography (UPLC) method was developed for the quantitative determination of lafutidine and its four potential impurities . The separation was achieved on Acquity BEH-shield RP18 UPLC column under the gradient mode of elution .


Molecular Structure Analysis

Lafutidine has a molecular formula of C22H29N3O4S, an average mass of 431.548 Da, and a monoisotopic mass of 431.187866 Da .


Chemical Reactions Analysis

A stability-indicating, reversed phase ultra-performance liquid chromatography (UPLC) method was developed for the quantitative determination of lafutidine and its four potential impurities .

科学的研究の応用

  • Lafutidine is used as an antisecretory agent and has gastroprotective effects. It positively affects the human gastric mucus layer, enhancing its barrier function (Ichikawa et al., 2007).

  • It is effective in Helicobacter pylori eradication when combined with clarithromycin and amoxicillin, comparing favorably with lansoprazole-based regimens (Kim et al., 2008).

  • Lafutidine's interaction with human serum albumin in gastric ulcer therapy was explored, revealing insights into its binding mechanism, which may inform its therapeutic use (Yang et al., 2016).

  • Studies have compared lafutidine with rabeprazole in second-line Helicobacter pylori therapy, indicating its potential as a cost-effective alternative to proton-pump inhibitors (Kudo et al., 2012).

  • The gastroprotective mechanism of lafutidine has been explored, showing that it promotes the restitution of damaged mucosa, rather than directly protecting epithelial cells (Onodera et al., 1999).

  • Lafutidine has a protective effect against loxoprofen-induced small intestinal lesions in rats, mediated by capsaicin-sensitive sensory neurons (Amagase et al., 2010).

  • It has been shown to increase hepatic blood flow, indicating potential applications beyond gastric conditions (Yoneda et al., 2003).

  • Lafutidine's efficacy in treating taxane-induced peripheral neuropathy in patients with gynecological malignancies was demonstrated, offering a new therapeutic avenue (Nagano et al., 2012).

  • The drug's influence on plasma concentrations of gastrointestinal peptides such as calcitonin gene-related peptide and somatostatin was observed, suggesting its complex interplay with gastrointestinal physiology (Shimatani et al., 2006).

  • Its potential in treating glossodynia, a condition characterized by tongue pain, has been suggested, adding to its diverse therapeutic profile (Tachibana et al., 2001).

Safety And Hazards

Lafutidine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

The combination of H1 and H2 histamine receptor antagonists, including Lafutidine, has been considered a classic treatment strategy, demonstrating relatively superior efficacy compared with single-drug therapies in the treatment of diverse histamine-mediated diseases . As a representative H2 receptor antagonist, Lafutidine is a promising addition to H1 receptor antagonist therapy for the treatment of chronic urticaria resistant to treatment with H1 receptor antagonists alone .

特性

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046434
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lafutidine

CAS RN

118288-08-7, 206449-93-6
Record name Lafutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118288-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206449-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lafutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine [INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAFUTIDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lafutidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
2,160
Citations
M Toida, K Kato, H Makita, NK Long… - Journal of oral …, 2009 - Wiley Online Library
… in the lafutidine group and 30 in the control group completed the study. In the lafutidine group, … The improvement rate was consistently higher in the lafutidine group than in the control …
Number of citations: 49 onlinelibrary.wiley.com
Y Fukushima, H Otsuka, M Ishikawa, T Asano, M Anai… - Digestion, 2001 - karger.com
… The aim of this study is, therefore, to characterize the effects of lafutidine on human H 2 Rs … effects of lafutidine and famotidine. Herein, we present direct evidence that lafutidine has a …
Number of citations: 20 karger.com
T Ichikawa, H Ota, A Sugiyama, F Maruta… - Journal of …, 2007 - Wiley Online Library
… to determine the effects of lafutidine on the human gastric … given 14 days of lafutidine 20 mg/day (lafutidine group) and … was retained after administration of lafutidine and it was thicker …
Number of citations: 27 onlinelibrary.wiley.com
K Ikawa, T Shimatani, S Hayato, N Morikawa… - Biological and …, 2007 - jstage.jst.go.jp
… Lafutidine inhibits gastric acid secretion during the daytime (ie, postprandial) as well as night… differences between lafutidine and famotidine to clarify the positioning of lafutidine in H2-…
Number of citations: 33 www.jstage.jst.go.jp
K Amagase, A Ochi, T Sugihara, S Kato… - Journal of …, 2010 - Wiley Online Library
Background and Aims: We examined the effect of lafutidine, a histamine H 2 receptor antagonist with a mucosal protective action mediated by capsaicin‐sensitive sensory neurons (CSN…
Number of citations: 31 onlinelibrary.wiley.com
H Isomoto, K Inoue, H Furusu, H Nishiyama… - …, 2003 - Wiley Online Library
… Lafutidine is a novel potent H 2 receptor antagonist with … six patients, from the lafutidine and lansoprazole groups, respectively, … The lafutidine‐clarithromycin‐amoxicillin therapy yielded …
Number of citations: 42 onlinelibrary.wiley.com
T Sano, D Utsumi, K Amagase, K Matsumoto… - J Physiol …, 2017 - researchgate.net
… The present study investigated the effects of lafutidine on 5-… Animals were administered 5-FU once daily, while lafutidine and … Daily administration of lafutidine reduced the severity of …
Number of citations: 30 www.researchgate.net
H Nagano, H Sanai, M Muraoka, K Takagi - Gynecologic Oncology, 2012 - Elsevier
OBJECTIVE: Lafutidine, an antagonist of histamine H2-receptor, has gastroprotective activity associated with activation of capsaicin-mediated sensory nerves. The objective of this study …
Number of citations: 17 www.sciencedirect.com
S Patil, GS Talele - Drug delivery, 2015 - Taylor & Francis
Lafutidine a newly developed histamine H2-receptor antagonist having biological half-life of 1.92 ± 0.94 h due to its selective absorption from upper part of gastrointestinal tract the …
Number of citations: 42 www.tandfonline.com
H Iida, M Inamori, Y Nozaki… - BMC …, 2009 - bmcgastroenterol.biomedcentral …
… oral administration of lafutidine 10 mg or lafutidine 10 mg with mosapride 5 mg (the lafutidine being … The average pH during the 4-hour period after administration of lafutidine 10 mg with …
Number of citations: 12 bmcgastroenterol.biomedcentral.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。